molecular formula C22H15ClFN3OS B7451787 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B7451787
M. Wt: 423.9 g/mol
InChI Key: PVOOQPAUPRNYJR-UHFFFAOYSA-N
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Description

2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea in the presence of a base.

    Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where an aniline derivative reacts with a suitable electrophile.

    Functionalization of the Phenyl Ring: The phenyl ring can be functionalized through various electrophilic aromatic substitution reactions to introduce the chloro and fluoro substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone imine derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anilino group can yield quinone imine derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-anilino-N-(3-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
  • 2-anilino-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
  • 2-anilino-N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring distinguishes 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide from its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3OS/c23-17-13-16(11-12-18(17)24)25-21(28)20-19(14-7-3-1-4-8-14)27-22(29-20)26-15-9-5-2-6-10-15/h1-13H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOOQPAUPRNYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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